3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
This compound features a thieno[3,2-d][1,2,3]triazin-4(3H)-one core fused with a piperidine ring modified by a 2-(benzylthio)acetyl substituent. Though direct pharmacological data is unavailable in the provided evidence, its structural analogs (e.g., pyridothienotriazinones and benzotriazinones) have demonstrated roles as kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
3-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c24-17(13-26-12-14-4-2-1-3-5-14)22-9-6-15(7-10-22)23-19(25)18-16(20-21-23)8-11-27-18/h1-5,8,11,15H,6-7,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQGTUNWIXVEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps:
Formation of the Thieno[3,2-d][1,2,3]triazin-4(3H)-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thieno[3,2-d][1,2,3]triazin-4(3H)-one core.
Attachment of the Benzylthioacetyl Group: This step involves the acylation of the piperidinyl intermediate with benzylthioacetic acid or its derivatives, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thieno[3,2-d][1,2,3]triazin-4(3H)-one core, potentially leading to alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF or DMSO.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thieno[3,2-d][1,2,3]triazin-4(3H)-one exhibit promising anticancer properties. For instance, compounds similar to 3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : In vitro assays using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) revealed that certain derivatives displayed significant cytotoxicity against breast cancer (BT-474), cervical cancer (HeLa), and lung cancer (NCI-H460) cells. For example, a related compound exhibited an IC50 value of 0.99 µM against BT-474 cells .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of tubulin polymerization, which are critical pathways in cancer cell proliferation .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Research has demonstrated that thieno[3,2-d][1,2,3]triazin derivatives possess activity against a range of bacterial and fungal pathogens.
- Bacterial Inhibition : Studies have shown that these compounds inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that modifications to the benzylthio group can enhance antimicrobial efficacy .
- Fungal Activity : In vitro tests have indicated that certain derivatives exhibit antifungal activity against common pathogens such as Candida albicans and Aspergillus niger .
Neuropharmacological Applications
The piperidine moiety in the compound suggests potential applications in neuropharmacology.
- Cholinesterase Inhibition : Similar compounds have been explored for their ability to inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic neurotransmission .
- Monoamine Oxidase Inhibition : Some derivatives have also been studied for their dual inhibitory effects on monoamine oxidase (MAO), which may contribute to antidepressant activity .
Case Study 1: Synthesis and Evaluation of Thieno Derivatives
A study focused on synthesizing various thieno[3,2-d][1,2,3]triazin derivatives revealed their effectiveness as anticancer agents through detailed biological evaluations. The synthesized compounds were characterized using NMR and mass spectrometry to confirm their structures before proceeding to biological testing .
Case Study 2: Antimicrobial Efficacy Assessment
In another research effort, a series of benzylthio-acetyl derivatives were tested for antimicrobial properties against multiple strains of bacteria and fungi. The results indicated that specific modifications led to enhanced activity compared to standard antibiotics .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key molecular pathways involved in inflammation and cell death. It targets the NF-kB pathway, reducing the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). Additionally, it inhibits endoplasmic reticulum (ER) stress and apoptosis by modulating the expression of proteins like BIP and cleaved caspase-3 .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The thieno-triazinone core distinguishes this compound from analogs like benzo[d][1,2,3]triazin-4(3H)-one () and pyrido[5,4-b]thieno[3',2'-d][1,2,3]triazin-4(3H)-one ().
Substituent Analysis
Table 1: Key Substituents and Molecular Properties
Key Observations:
- Electron Effects: Substituents like the dimethylamino acryloyl group () introduce electron-withdrawing properties, which may stabilize the triazinone ring during metabolic processes .
Implications for Pharmacological Potential
While direct activity data is absent, structural parallels to known bioactive compounds suggest:
- Kinase Inhibition: The thieno-triazinone core resembles scaffolds in kinase inhibitors (e.g., pyrimidinones in ) .
- Antimicrobial Activity : Benzylthio and chlorophenyl groups are common in antimicrobial agents, hinting at possible broad-spectrum activity .
Biological Activity
3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activities, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the molecular formula C19H20N4O2S and a molecular weight of approximately 400.5 g/mol. Its structural components include a thieno[3,2-d][1,2,3]triazin core, a piperidine ring, and a benzylthioacetyl moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines using the MTT assay to determine cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis via mitochondrial pathway |
| HCT-116 (Colon) | 12.8 | Cell cycle arrest at G2/M phase |
| U937 (Leukemia) | 18.5 | Inhibition of cell proliferation |
The compound demonstrated significant cytotoxic effects across these cell lines, with the lowest IC50 observed in HCT-116 cells, suggesting a potent anticancer profile.
The anticancer effects are primarily attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression. Specifically:
- Apoptosis Induction : The compound triggers mitochondrial pathways leading to cytochrome c release and activation of caspases.
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing cell division and promoting programmed cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the benzylthio and piperidine moieties have been explored:
- Benzylthio Group : Variations in substituents on the benzyl ring influence the potency against different cancer types.
- Piperidine Modifications : Alterations in the piperidine structure can enhance solubility and bioavailability.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of thieno[3,2-d][1,2,3]triazin compounds. Among these, this compound exhibited superior activity against MCF-7 and HCT-116 cells compared to other derivatives. The study emphasized its potential as a lead compound for further development in cancer therapeutics .
Study 2: Mechanistic Insights
Another research article focused on elucidating the mechanism behind the compound's action. It was found that treatment with the compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress in cancer cells. This oxidative stress was linked to DNA damage and subsequent apoptosis .
Q & A
Q. What are the critical steps in designing a synthetic pathway for this compound?
The synthesis involves multi-step reactions, including:
- Core structure assembly : Use ethyl 2-azido-3-thiophenecarboxylates as intermediates for thieno[3,2-d][1,2,3]triazinone formation via cyclization ( ).
- Piperidine coupling : Introduce the piperidin-4-yl moiety via nucleophilic substitution or amidation, optimizing catalysts (e.g., DCC/DMAP) and solvents (e.g., DMF) for yield ( ).
- Purification : Flash chromatography or recrystallization ensures >95% purity ( ). Key challenges include steric hindrance at the piperidine-thiophene junction and managing exothermic reactions during acetyl group attachment.
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- NMR spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry.
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion).
- X-ray crystallography : Resolve complex stereochemistry, as demonstrated for analogous thieno-pyrimidinones ( ).
- HPLC : Assess purity (>98% recommended for pharmacological studies).
Q. How can researchers optimize reaction yields during synthesis?
A comparative study of reaction conditions for similar compounds (Table 1) highlights:
Advanced Research Questions
Q. How can contradictory data on biological activity across assay models be resolved?
Contradictions may arise from:
- Assay variability : Validate with positive controls (e.g., kinase inhibitors for enzymatic assays).
- Solubility issues : Use DMSO stocks ≤0.1% to avoid precipitation in aqueous buffers.
- Orthogonal assays : Compare enzymatic inhibition (IC50) with cell-based viability (MTT assay) to confirm target engagement. Cross-referencing with pyridothiadiazine derivatives () suggests substituent lipophilicity influences membrane permeability.
Q. What strategies are recommended for studying metabolic stability in preclinical models?
- In vitro metabolism : Incubate with liver microsomes (human/rat) to identify phase I metabolites via LC-MS/MS.
- In vivo profiling : Administer radiolabeled compound (if available) to track excretion (urine/feces) and tissue distribution.
- Structural analogs : Modify the benzylthio group to reduce CYP450-mediated oxidation, as seen in ’s chlorophenoxy derivatives.
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Docking simulations : Map the compound’s interaction with target proteins (e.g., kinases) using AutoDock Vina.
- QSAR models : Corlate substituent electronic properties (Hammett constants) with bioactivity data from analogs ().
- MD simulations : Assess stability of the piperidine-acetyl linkage in aqueous environments.
Q. What methodological approaches address stability under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 2–8) and monitor degradation via HPLC.
- Thermal analysis : TGA/DSC to determine decomposition thresholds (>150°C typical for heterocycles).
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation ( ).
Q. How can researchers differentiate between on-target and off-target effects in vivo?
- Genetic knockout models : Compare activity in wild-type vs. target-deficient animals.
- Chemical proteomics : Use affinity-based probes to capture interacting proteins (e.g., pull-down assays).
- Dose-response studies : Off-target effects often lack correlation with dose escalation.
Data Contradiction and Validation
Q. What statistical methods are suitable for reconciling variability in IC50 values across studies?
- Meta-analysis : Pool data from independent studies using random-effects models.
- Bland-Altman plots : Visualize agreement between assay platforms.
- Sensitivity analysis : Exclude outliers with Cook’s distance >1.
Q. How do crystallographic data (e.g., ) inform SAR for analogs?
- H-bond networks : Identify key interactions (e.g., carbonyl groups with catalytic lysines).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
